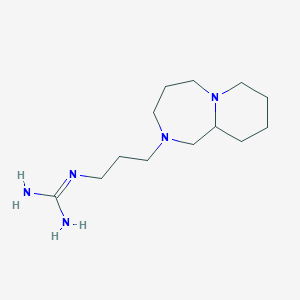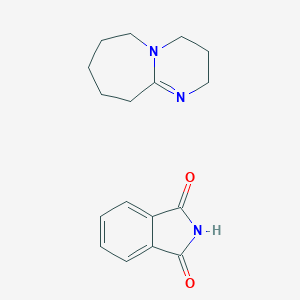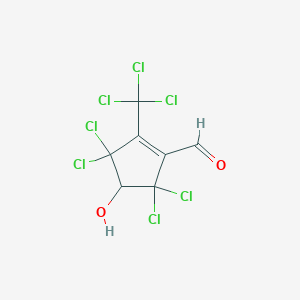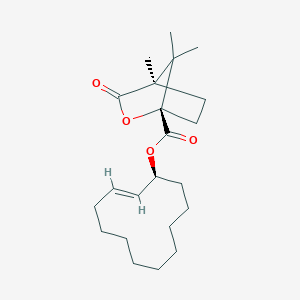
Bamads
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bamads, also known as boronic acid-based molecular sensors, are a class of chemical compounds that have gained significant attention in recent years due to their potential applications in various fields, including biomedical research, environmental monitoring, and chemical analysis. Bamads are unique in their ability to selectively detect and bind to specific molecules, such as sugars, amino acids, and nucleotides, making them valuable tools in the study of biological systems and chemical processes.
Mecanismo De Acción
The mechanism of action of bamads involves the reversible binding of the Bamads acid moiety to a cis-diol group on the target molecule. This binding causes a conformational change in the bamad molecule, resulting in a change in the fluorescence or color of the reporter molecule. The binding is reversible, allowing for the detection of dynamic changes in the concentration of the target molecule.
Biochemical and Physiological Effects
Bamads have minimal biochemical and physiological effects on the target molecule, making them ideal for use in biological systems. The reversible binding of the Bamads acid moiety does not alter the function of the target molecule, allowing for the precise measurement of its concentration without interfering with its biological activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using bamads in lab experiments include their high sensitivity, selectivity, and versatility. Bamads can be designed to detect a wide range of target molecules, making them useful in a variety of research applications. However, the limitations of bamads include their potential for false positives and the need for careful calibration to ensure accurate measurements.
Direcciones Futuras
There are many potential future directions for the use of bamads in scientific research. One area of interest is the development of bamads for the detection of specific disease biomarkers, such as tumor markers or viral antigens. Another area of interest is the use of bamads in the development of new drugs and therapies, such as targeted drug delivery systems. Additionally, bamads may be used in the development of new diagnostic tools for environmental monitoring and chemical analysis.
Métodos De Síntesis
The synthesis of bamads involves the reaction of a Bamads acid derivative with a fluorescent or chromogenic reporter molecule. The resulting compound is capable of binding to the target molecule, causing a change in the fluorescence or color of the reporter molecule. This change can be detected and quantified, allowing for the precise measurement of the target molecule in a sample.
Aplicaciones Científicas De Investigación
Bamads have been used in a variety of scientific research applications, including the detection of glucose in blood samples, the monitoring of enzyme activity, and the detection of bacterial infections. In biomedical research, bamads have been used to study the mechanisms of disease, such as the role of glucose in diabetes and the role of amino acids in cancer. Bamads have also been used in environmental monitoring to detect pollutants and in chemical analysis to identify unknown compounds.
Propiedades
Número CAS |
115839-52-6 |
|---|---|
Nombre del producto |
Bamads |
Fórmula molecular |
C13H27N5 |
Peso molecular |
253.39 g/mol |
Nombre IUPAC |
2-[3-(3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-a][1,4]diazepin-2-yl)propyl]guanidine |
InChI |
InChI=1S/C13H27N5/c14-13(15)16-6-3-7-17-8-4-10-18-9-2-1-5-12(18)11-17/h12H,1-11H2,(H4,14,15,16) |
Clave InChI |
AUWYSECDKOAUNS-UHFFFAOYSA-N |
SMILES |
C1CCN2CCCN(CC2C1)CCCN=C(N)N |
SMILES canónico |
C1CCN2CCCN(CC2C1)CCCN=C(N)N |
Sinónimos |
BAMADS bis(aminoethyl-alpha-disulfone) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















